METHYL}AMINO)ACETATE](/img/structure/B5092913.png)
ETHYL 2-({[5-BROMO-2-(3-CHLOROBENZAMIDO)PHENYL](PHENYL)METHYL}AMINO)ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-({5-BROMO-2-(3-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({5-BROMO-2-(3-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to another aromatic ring.
Amidation: The formation of an amide bond between the chlorinated aromatic ring and a benzamido group.
Esterification: The final step involves the esterification of the resulting compound with ethyl acetate to form the target compound.
Industrial Production Methods
Industrial production of ETHYL 2-({5-BROMO-2-(3-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be utilized to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-({5-BROMO-2-(3-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Aplicaciones Científicas De Investigación
ETHYL 2-({5-BROMO-2-(3-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biological Research: Researchers investigate its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: It may be used as a precursor for the synthesis of other complex organic molecules or as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 2-({5-BROMO-2-(3-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The compound’s structure allows it to form specific interactions with these targets, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
ETHYL 2-({5-BROMO-2-(3-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE can be compared with other similar compounds, such as:
ETHYL 2-({5-BROMO-2-(3-FLUOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE: Similar structure but with a fluorine atom instead of chlorine.
ETHYL 2-({5-BROMO-2-(3-METHYLBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE: Similar structure but with a methyl group instead of chlorine.
ETHYL 2-({5-BROMO-2-(3-NITROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE: Similar structure but with a nitro group instead of chlorine.
The uniqueness of ETHYL 2-({5-BROMO-2-(3-CHLOROBENZAMIDO)PHENYLMETHYL}AMINO)ACETATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
ethyl 2-[[[5-bromo-2-[(3-chlorobenzoyl)amino]phenyl]-phenylmethyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrClN2O3/c1-2-31-22(29)15-27-23(16-7-4-3-5-8-16)20-14-18(25)11-12-21(20)28-24(30)17-9-6-10-19(26)13-17/h3-14,23,27H,2,15H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCAWLLNSLAEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
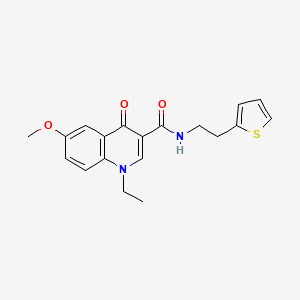
![4-[4-(2,4-Dimethylphenoxy)but-2-ynyl]morpholine](/img/structure/B5092835.png)
![N,N-dimethyl-2-{3-[3-(3-methyl-4-pyridinyl)phenyl]-1H-pyrazol-1-yl}ethanamine](/img/structure/B5092842.png)
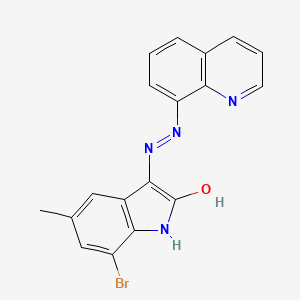
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(tetrahydro-2H-pyran-4-ylmethyl)benzamide](/img/structure/B5092846.png)
![N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine](/img/structure/B5092847.png)
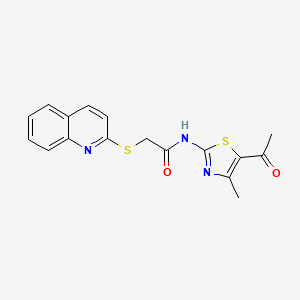
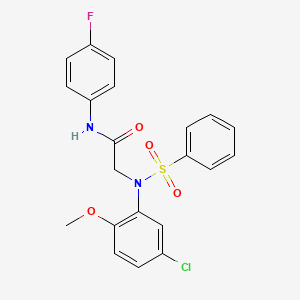
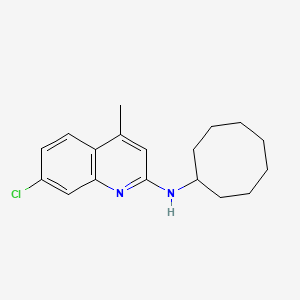
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]butanamide](/img/structure/B5092885.png)
![N-(4-acetylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5092895.png)
![N-ethyl-5-{[2-(methylthio)phenoxy]methyl}-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B5092907.png)
![N-(2,4-dimethylpentan-3-yl)-N~2~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5092910.png)
![(5E)-3-acetyl-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B5092912.png)
